2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one
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Overview
Description
2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C7H6Br2O2S and a molecular weight of 313.99 g/mol . This compound is characterized by the presence of a brominated ethanone group attached to a methoxythiophene ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one typically involves the bromination of 1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often include a solvent like dichloromethane and a catalyst to facilitate the bromination process.
Chemical Reactions Analysis
2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohols or thiols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its unique structure.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the methoxythiophene ring play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can activate or inhibit specific biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one can be compared with similar compounds such as:
2-Bromo-1-(4-(methylthio)phenyl)ethanone: This compound has a similar structure but with a methylthio group instead of a methoxy group.
2-Bromo-4’-chloroacetophenone: This compound features a chloro group in place of the methoxythiophene ring.
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: This compound contains a thiazole ring and a boron-containing group, making it distinct from the methoxythiophene structure.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-11-7-4(9)2-6(12-7)5(10)3-8/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOGRAFIOLCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)C(=O)CBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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